molecular formula C15H12N4OS B12946103 N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide CAS No. 83584-34-3

N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide

Cat. No.: B12946103
CAS No.: 83584-34-3
M. Wt: 296.3 g/mol
InChI Key: FYGBJGFGCFGESJ-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)carbamothioyl)benzamide is a compound that features a benzimidazole moiety linked to a benzamide group through a thiourea linkage

Preparation Methods

The synthesis of N-((1H-benzo[d]imidazol-2-yl)carbamothioyl)benzamide typically involves a multi-step process. One common method includes the reaction of an acid chloride of benzoic acid with potassium thiocyanate (KSCN), followed by the addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine. This one-pot three-step procedure results in the formation of the desired benzimidazole-based thiourea compound .

Chemical Reactions Analysis

N-((1H-benzo[d]imidazol-2-yl)carbamothioyl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, its elastase inhibition activity is attributed to its binding within the active region of elastase, as confirmed by molecular docking studies. The compound also exhibits antioxidant activity by scavenging free radicals, which is crucial for its potential therapeutic effects .

Comparison with Similar Compounds

N-((1H-benzo[d]imidazol-2-yl)carbamothioyl)benzamide can be compared with other benzimidazole-based compounds, such as:

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-13(10-6-2-1-3-7-10)18-15(21)19-14-16-11-8-4-5-9-12(11)17-14/h1-9H,(H3,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGBJGFGCFGESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509704
Record name N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83584-34-3
Record name N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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